Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate
Description
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate is a piperazine-derived compound characterized by a methyl ester group attached to an acetic acid backbone, which is further linked to a phenyl ring substituted with a 4-methylpiperazine moiety at the 3-position. Piperazine derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS)-related activities . The structural flexibility of piperazine allows for modifications that influence solubility, bioavailability, and target specificity.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)13-5-3-4-12(10-13)11-14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 |
InChI Key |
JSYZBEJFPFZACR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate typically involves the reaction of 4-methylpiperazine with a suitable phenylacetate derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with methyl 2-bromo-3-phenylacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives, substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The following table summarizes critical differences between Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate and its analogs:
Detailed Analysis of Structural and Functional Differences
Piperazine Substituent Modifications
- Methyl vs. Benzyl (Target vs. ) : The target compound’s 4-methylpiperazine substituent offers moderate lipophilicity compared to the bulkier benzyl group in Methyl 2-(4-benzylpiperazin-1-yl)acetate. Benzyl groups are associated with improved blood-brain barrier penetration, suggesting that the analog in might have greater CNS activity.
- Sulfonamide Functionalization () : The sulfonyl group in 4-(4-methylphenylsulfonyl)piperazin-1-ium trifluoroacetate enhances hydrogen-bonding capacity, which is critical for antimicrobial or enzyme-targeting applications .
Ester Group Variations
- Ethyl vs. Methyl Ester (Target vs.
Phenyl Ring Position and Linkage
- 3-Position Phenyl (Target) vs. 4-Position Phenoxy (): The target’s direct phenyl linkage at the 3-position creates a planar structure, whereas the phenoxy group in introduces an oxygen spacer, altering electronic distribution and steric hindrance.
Functional Group Replacement
- Amine vs. Ester (Target vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
